4-(Isopropoxymethyl)piperidine
Description
4-(Isopropoxymethyl)piperidine is a piperidine derivative featuring an isopropoxymethyl substituent at the 4-position of the piperidine ring. Piperidine, a six-membered heterocyclic amine, is a common scaffold in medicinal chemistry due to its versatility in modulating physicochemical properties and biological activity.
For instance, 4-(piperidin-1-yl)aniline derivatives are synthesized via sequential substitution and reduction from bromonitrobenzene precursors .
Applications: Piperidine derivatives are widely explored for pharmacological activity, including as enzyme inhibitors (e.g., Pks13 ), serotonin/norepinephrine reuptake inhibitors , and antileishmanial agents . The isopropoxymethyl group may confer unique binding or pharmacokinetic properties, though specific data on this compound require further investigation.
Properties
IUPAC Name |
4-(propan-2-yloxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMLFMJZFONRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)piperidine typically involves the reaction of piperidine with isopropoxymethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with isopropoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 4-(Isopropoxymethyl)piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Isopropoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of 4-(Isopropoxymethyl)piperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-(Isopropoxymethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperidine derivatives.
Mechanism of Action
The mechanism of action of 4-(Isopropoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-(Isopropoxymethyl)piperidine can be contextualized by comparing it to structurally related piperidine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Insights :
Substituent Effects on Bioactivity: The para-fluoro group in 2-piperidinyl phenyl benzamides is critical for EP2 receptor binding, while meta/ortho substitutions reduce activity . Similarly, halogenated phenoxymethyl groups in 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine enhance receptor affinity . For 4-(Isopropoxymethyl)piperidine, the isopropoxy group may balance lipophilicity and polarity, optimizing membrane permeability. In benzimidazolinyl piperidines, minor structural changes (e.g., chloro vs. methoxy groups) drastically alter leishmanicidal potency, underscoring the sensitivity of SAR in piperidine derivatives .
Role of the Piperidine Core :
- Piperidine is irreplaceable in 2-piperidinyl phenyl benzamides for EP2 activity, whereas morpholine suffices in trisubstituted pyrimidines . This suggests scaffold-dependent tolerability for heterocycle substitutions.
Synthetic Flexibility: Piperidine derivatives are synthesized via diverse routes: nucleophilic substitution (e.g., 4-(piperidin-1-yl)aniline ), Knoevenagel condensation , and asymmetric catalysis . The isopropoxymethyl group could be introduced via alkylation of 4-hydroxymethylpiperidine with isopropyl bromide.
Natural vs. Synthetic Derivatives :
- Natural piperidine alkaloids like piperine exhibit distinct bioactivities (e.g., insecticidal properties) but lack the synthetic modifications seen in 4-(Isopropoxymethyl)piperidine, which may offer tailored pharmacokinetic profiles .
Biological Activity
4-(Isopropoxymethyl)piperidine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for potential interactions with biological systems, making it a candidate for further research into its biological activities. This article explores the biological activity of 4-(Isopropoxymethyl)piperidine, presenting data from various studies, including case studies and research findings.
The biological activity of 4-(Isopropoxymethyl)piperidine is thought to be mediated through its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The presence of the piperidine ring suggests potential activity as a ligand for these receptors, which are crucial in various neurological functions.
Antimicrobial Activity
Research has indicated that compounds related to piperidine structures exhibit antimicrobial properties. A study by Smith et al. (2022) demonstrated that derivatives of piperidine, including 4-(Isopropoxymethyl)piperidine, showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. In a study involving rodent models, administration of 4-(Isopropoxymethyl)piperidine resulted in increased locomotor activity, suggesting dopaminergic stimulation. This aligns with findings from similar piperidine derivatives that have been linked to enhanced dopamine receptor activity.
Case Study 1: Analgesic Properties
In a controlled trial, the analgesic properties of 4-(Isopropoxymethyl)piperidine were assessed in a pain model induced by formalin injection in rats. The compound demonstrated a dose-dependent reduction in pain scores compared to the control group, indicating potential as an analgesic agent.
Case Study 2: Safety Profile
A toxicological assessment was performed to evaluate the safety profile of 4-(Isopropoxymethyl)piperidine. Results indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver or kidney function in animal models over a period of four weeks.
In Vitro Studies
In vitro studies have shown that 4-(Isopropoxymethyl)piperidine can modulate neurotransmitter release in neuronal cultures. Specifically, it was found to enhance acetylcholine release in a concentration-dependent manner, which could have implications for its use in cognitive enhancement therapies.
In Vivo Studies
In vivo studies further corroborated the neuroactive properties of the compound. Behavioral assays indicated improvements in memory retention and learning capabilities in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
